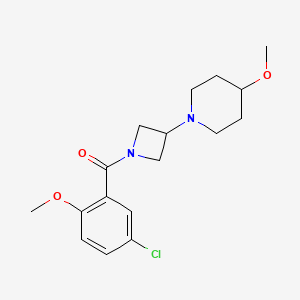

(5-Chloro-2-methoxyphenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

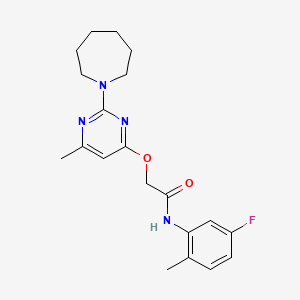

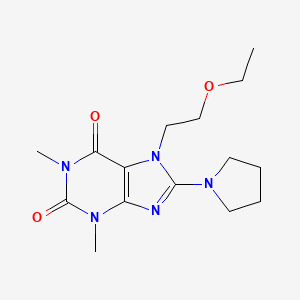

Molecular Structure Analysis

The molecular formula of this compound is C18H18Cl2N2O2 . The InChI representation is InChI=1S/C18H18Cl2N2O2/c1-24-17-6-5-14 (20)12-16 (17)18 (23)22-9-7-21 (8-10-22)15-4-2-3-13 (19)11-15/h2-6,11-12H,7-10H2,1H3 . The Canonical SMILES representation is COC1=C (C=C (C=C1)Cl)C (=O)N2CCN (CC2)C3=CC (=CC=C3)Cl .Physical And Chemical Properties Analysis

The molecular weight of this compound is 365.2 g/mol . It has a computed XLogP3-AA value of 4.2, which gives an indication of its hydrophobicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds . The exact mass and monoisotopic mass are both 364.0745332 g/mol . The topological polar surface area is 32.8 Ų , and it has 24 heavy atoms .Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

The compound has been investigated for its antimicrobial properties. A series of new 1,3,4-oxadiazole derivatives containing the 5-chloro-2-methoxy benzohydrazide moiety were synthesized. Among these derivatives, compounds 4c, 4f, and 4g exhibited significant antibacterial and antifungal activity against tested strains . These findings suggest potential applications in combating microbial infections.

Medicinal Chemistry

1,3,4-Oxadiazole derivatives, including the compound , have been explored for their diverse biological activities. These include antimicrobial, anti-HIV, antitubercular, antimalarial, anti-inflammatory, anticonvulsant, and antitumor effects . The multiapplicability of 1,3,4-oxadiazoles makes them valuable candidates in drug discovery and development.

Peroxidase Inhibition

The compound has been studied for its irreversible inhibition of peroxidase activity. Specifically, it was found to inhibit the peroxidase activity of myeloperoxidase (MPO) isolated from human polynuclear leukocytes . This inhibition mechanism could have implications in disease management.

Synthesis of 2-Azetidinones

The compound can serve as a starting material for the synthesis of 2-azetidinones. For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) has been used as an efficient reagent for the one-pot synthesis of 2-azetidinones from imines and carboxylic acids under mild conditions . These 2-azetidinones find applications in various fields.

Chronic Obstructive Pulmonary Disease (COPD) Treatment

In the context of COPD treatment, long-acting bronchodilators such as tiotropium (LAMA) and indacaterol (LABA) are desirable due to their 24-hour duration of action and once-daily dosing regimen. The compound’s structure may contribute to the development of such medications .

Propriétés

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O3/c1-22-14-5-7-19(8-6-14)13-10-20(11-13)17(21)15-9-12(18)3-4-16(15)23-2/h3-4,9,13-14H,5-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVECMJCQVLGYLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[4-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2428687.png)

![2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide](/img/structure/B2428690.png)

![1-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2428694.png)

![Methyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2428700.png)

![Tert-butyl N-[2-[5-bromo-2-(3-chloropropyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B2428702.png)